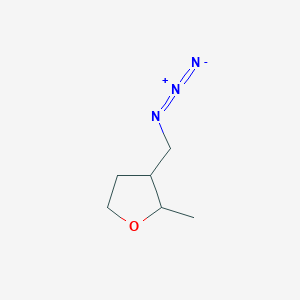
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride” is a chemical compound that contains an amino group and a tolyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The tolyl group in this compound is ortho-tolyl, meaning the methyl and the R substituent are adjacent on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Production and Hydrolysis
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is produced efficiently through enzyme-catalyzed addition of hydrogen cyanide to aldehydes in organic solvents. This process ensures high optical purity and yields. Furthermore, hydrolysis with concentrated hydrochloric acid at ambient temperatures yields (R)-α-hydroxy carboxylic acids without racemization, demonstrating the compound's utility in the synthesis of stereochemically pure substances (Ziegler, Hörsch, & Effenberger, 1990).
Site-Directed Conjugation in Proteins and Peptides
The 2-amino alcohol structure in (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, found in proteins and peptides at N-terminal Ser or Thr, is crucial for site-directed labeling. Its rapid oxidation by periodate generates an aldehyde in peptides, enabling the attachment of various groups like biotin or fluorescent reporters. This method is valuable for tagging peptides and proteins, illustrating the compound's role in biochemical research (Geoghegan & Stroh, 1992).
Synthesis of Cyclometalated Complexes
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride plays a significant role in the synthesis of cyclometalated complexes. These complexes, such as those containing R-3-amino-1,2-propanediolato ligands, are important in inorganic chemistry and materials science. The compound's ability to form N,O chelates is particularly noteworthy, as demonstrated in the synthesis of bis-cyclometalated complexes (Graf & Sünkel, 2012).
Inhibition of Ethane Hydrate Formation
In energy research, particularly concerning natural gas hydrates, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride derivatives like Glycine and L-leucine are studied for their inhibitory effects on ethane hydrate formation. Understanding these inhibitory mechanisms can aid in addressing challenges in the transport and storage of natural gas (Abbasian Rad et al., 2015).
Peptide Retention Time Prediction in Chromatography
The compound's structure is used to understand the hydrophobicity of amino acid residues, which aids in predicting peptide retention times in reversed-phase high-performance liquid chromatography. This application is crucial in protein and peptide analysis, providing insights into the interaction of peptides with chromatographic columns (Guo et al., 1986).
Enantioselective Synthesis in Organic Chemistry
The compound is utilized in the enantioselective synthesis of various molecules, demonstrating its importance in organic chemistry. This application is particularly relevant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Demir et al., 2003).
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)


![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
